![molecular formula C10H6ClIN2O B1470184 5-Chloro-2-(4-iodophenoxy)pyrimidine CAS No. 1519620-21-3](/img/structure/B1470184.png)
5-Chloro-2-(4-iodophenoxy)pyrimidine
Overview
Description
“5-Chloro-2-(4-iodophenoxy)pyrimidine” is a halogenated derivative of pyrimidine . It has a molecular formula of C10H6ClIN2O . It is a solid substance .
Physical And Chemical Properties Analysis
“5-Chloro-2-(4-iodophenoxy)pyrimidine” is a solid substance . Its molecular weight is 332.52 . The melting point is between 87 - 90 degrees Celsius .Scientific Research Applications
Anti-Inflammatory Applications
5-Chloro-2-(4-iodophenoxy)pyrimidine: has been identified as a potential scaffold for the development of new anti-inflammatory agents. Research indicates that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that derivatives of 5-Chloro-2-(4-iodophenoxy)pyrimidine could be synthesized to enhance anti-inflammatory activities with minimal toxicity.
Anticancer Properties
The pyrimidine core is a common feature in many anticancer drugs. Studies have shown that pyrimidine derivatives can act as modulators of myeloid leukemia and are involved in treatments for breast cancer and idiopathic pulmonary fibrosis . The structural diversity of pyrimidine allows for the synthesis of novel analogs, potentially including 5-Chloro-2-(4-iodophenoxy)pyrimidine derivatives, which could serve as effective anticancer agents.
Antimicrobial and Antifungal Effects
Pyrimidine derivatives have been reported to possess significant antimicrobial and antifungal properties . This opens up avenues for the use of 5-Chloro-2-(4-iodophenoxy)pyrimidine in the development of new antimicrobial and antifungal medications, potentially addressing a wide range of infectious diseases.
Cardiovascular Therapeutics
Pyrimidines are known to exhibit cardiovascular benefits, including antihypertensive effects . Derivatives of 5-Chloro-2-(4-iodophenoxy)pyrimidine could be explored for their potential as cardiovascular agents, particularly in the management of hypertension and related cardiovascular disorders.
Neuroprotective Effects
Research has indicated that pyrimidine derivatives can contribute to neuroprotection, particularly in the context of retinal ganglion cell health . This suggests that 5-Chloro-2-(4-iodophenoxy)pyrimidine could be used to develop treatments aimed at protecting neural tissues, which could be beneficial in diseases such as glaucoma.
Antidiabetic Activity
Pyrimidine derivatives have been identified as potent DPP-IV inhibitors, which are relevant in the treatment of diabetes . The exploration of 5-Chloro-2-(4-iodophenoxy)pyrimidine in this context could lead to the development of new antidiabetic medications, potentially improving the management of diabetes mellitus.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2-(4-iodophenoxy)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
5-Chloro-2-(4-iodophenoxy)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response . The presence of a chlorine atom on position-2 and a carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation . By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(4-iodophenoxy)pyrimidine’s action include a decrease in the production of inflammatory mediators and a subsequent reduction in inflammation . This can lead to a decrease in symptoms associated with conditions characterized by inflammation .
properties
IUPAC Name |
5-chloro-2-(4-iodophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClIN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOLZFZKKCLKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-iodophenoxy)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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